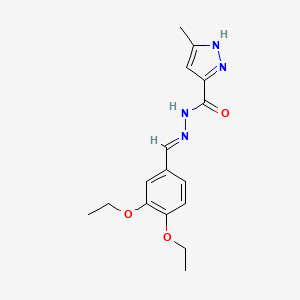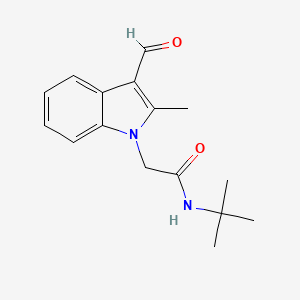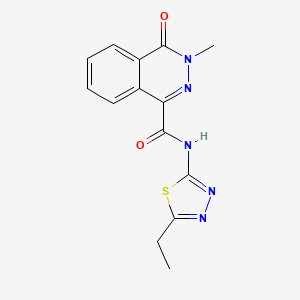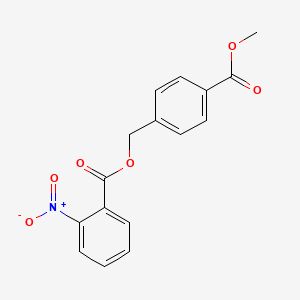
5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. It also has the ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Studies have shown that 5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one has various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, as well as inhibit the migration and invasion of cancer cells. It also has the ability to induce cell cycle arrest and DNA damage in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one in lab experiments is its high potency and selectivity towards certain enzymes and signaling pathways. However, its limited solubility in water can pose a challenge for some experiments. It is also important to note that further studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are also needed to investigate its potential as an anti-cancer agent and its mechanism of action. Additionally, there is potential for the development of analogs and derivatives of this compound with improved solubility and potency.
In conclusion, 5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one is a promising compound with potential applications in various fields. Its synthesis method has been optimized to produce high yields, and it has shown promising results as an anti-inflammatory and anti-cancer agent. Further research is needed to fully understand its mechanism of action and potential side effects, as well as explore its potential as a therapeutic agent for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one involves the reaction of 3-fluorobenzylamine with 5-chloro-2-hydroxybenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with sodium hydroxide to obtain the final compound. This method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5-chloro-3-[(3-fluorophenyl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO2/c15-10-4-5-13-12(7-10)17(14(18)19-13)8-9-2-1-3-11(16)6-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFGWONCCRUNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5778329.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5778331.png)

![2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5778341.png)
![1,5-dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5778350.png)

![2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778370.png)

![1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5778382.png)

![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)